Lingshuiol
Description
Contextualization within Marine Natural Products Chemistry
The marine environment is a vast reservoir of novel chemical structures with significant potential for drug discovery and development. Marine natural products chemistry focuses on the isolation, structure elucidation, and synthesis of these compounds. Lingshuiol is a prime example of a polyketide, a class of secondary metabolites known for their complex structures and potent biological activities. osaka-u.ac.jpmdpi.comdoi.org Dinoflagellates, including the Amphidinium genus, are prolific producers of such polyketides, which also include compounds like amphidinols, luteophanols, and colopsinols. nih.gov These molecules are often characterized by long, polyhydroxylated carbon chains. mdpi.comresearchgate.net
Historical Perspective on this compound Discovery and Initial Academic Investigations
This compound, along with its analogues this compound A and this compound B, was first isolated from a cultured marine dinoflagellate, Amphidinium sp. hebmu.edu.cnnih.gov This dinoflagellate was collected from the surface of seaweeds in Lingshui Bay, located in the Hainan Province of China. osaka-u.ac.jphebmu.edu.cnnih.gov The initial structural elucidation of these compounds was accomplished through extensive analysis of 2D NMR (Nuclear Magnetic Resonance) spectral data. researchgate.net
Subsequent research focused on the biological activity of this compound. Studies revealed its significant cytotoxic effects against various cancer cell lines. nih.gov For instance, this compound demonstrated potent activity against the A549 human lung adenocarcinoma cell line and the HL-60 human leukemia cell line, with IC50 values of 0.21 and 0.23 μM, respectively. nih.govacs.org Further investigations into its mechanism of action showed that this compound is toxic to primary rat hepatocytes, with an IC50 value of 0.21 μM, and induces mitochondrial swelling and calcium leakage. nih.gov This suggests that its cytotoxic effects may be due to its ability to permeabilize cell membranes. nih.gov
Classification of this compound within the Amphidinol Polyketide Family
This compound is classified as a member of the amphidinol family, a group of long-chain polyhydroxy polyenes. mdpi.comnih.gov These compounds share a common structural framework but exhibit variations in their side chains, levels of saturation, and oxidation states. nih.gov
This compound A and B show a close structural relationship to amphidinol 2. nih.gov Specifically, the carbon segment from C29 to C65 in Lingshuiols A and B is identical to that of amphidinol 2, with the exception of the C58–C61 region, which is unsaturated in the Lingshuiols. nih.gov Furthermore, the C1–C28 portion of this compound is structurally distinct from amphidinol 2, highlighting the subtle yet significant variations within this class of compounds. nih.gov The amphidinols, including this compound, are believed to adopt a hairpin-like conformation due to the presence of two pyran rings in the central part of the molecule, a feature thought to be crucial for their membrane-disrupting activities. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C69H122O25 |
|---|---|
Molecular Weight |
1351.7 g/mol |
IUPAC Name |
(7E,14E,30E)-33-[6-[6-[6-[(3E)-1,2-dihydroxyhexadeca-3,15-dienyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-1,2,11,18,19,22,23,24,25,26,28,32,33-tridecahydroxy-16,21,30-trimethyltritriaconta-7,14,30-trien-9-one |
InChI |
InChI=1S/C69H122O25/c1-6-7-8-9-10-11-12-13-14-15-16-21-28-49(76)61(86)68-64(89)55(82)38-57(94-68)65(90)58(83)42(4)29-30-48(75)56-37-54(81)63(88)69(93-56)62(87)52(79)33-41(3)31-47(74)36-53(80)60(85)67(92)66(91)59(84)43(5)34-51(78)50(77)32-40(2)24-22-23-26-45(72)35-44(71)25-19-17-18-20-27-46(73)39-70/h6,19,21-22,24-25,28,33,40,43,45-70,72-92H,1,4,7-18,20,23,26-27,29-32,34-39H2,2-3,5H3/b24-22+,25-19+,28-21+,41-33+ |
InChI Key |
PHKNQVDTMGQQNM-VWEWLMPGSA-N |
Isomeric SMILES |
CC(CC(C(CC(C)C(C(C(C(C(CC(C/C(=C/C(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(/C=C/CCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)/C)O)O)O)O)O)O)O)O)/C=C/CCC(CC(=O)/C=C/CCCCC(CO)O)O |
Canonical SMILES |
CC(CC(C(CC(C)C(C(C(C(C(CC(CC(=CC(C(C1C(C(CC(O1)C(CCC(=C)C(C(C2CC(C(C(O2)C(C(C=CCCCCCCCCCCC=C)O)O)O)O)O)O)O)O)O)O)O)C)O)O)O)O)O)O)O)O)C=CCCC(CC(=O)C=CCCCCC(CO)O)O |
Synonyms |
lingshuiol |
Origin of Product |
United States |
Isolation, Culture, and Production Methodologies of Lingshuiol
Source Organism Characterization: Amphidinium sp.
The primary biological source of Lingshuiol is a species of the marine dinoflagellate genus Amphidinium. nih.govkoreascience.kr Dinoflagellates of this genus are significant producers of a wide array of bioactive polyketides, which are a class of secondary metabolites known for their structural complexity and potent biological activities. mdpi.commdpi.com Besides this compound, Amphidinium species are known to produce other compound families such as amphidinols, amphidinolides, and amphidinins. mdpi.comresearchgate.net
Amphidinium is a widespread genus, typically found in the benthos of temperate and tropical marine waters, often inhabiting intertidal sandy ecosystems. koreascience.krplos.orge-algae.org While many species are free-living, some exist in symbiotic relationships with marine invertebrates like flatworms. acs.org Morphologically, the genus has undergone taxonomic refinement. Species now classified as Amphidinium sensu stricto (in the strict sense) are characterized by having a minute, irregular, and triangular-shaped epicone (the anterior part of the cell) that is deflected to the left. koreascience.kre-algae.orge-algae.org This morphological detail is crucial for the correct identification of potentially producing strains. For instance, Amphidinium stirisquamtum, a species isolated from the East China Sea, fits this description. e-algae.orge-algae.org The production of specific polyketides can be highly strain-dependent, making the isolation and characterization of new strains a key aspect of discovering novel compounds like this compound. mdpi.com
**2.2. Microalgal Cultivation Techniques for this compound Production
The production of this compound is dependent on the successful cultivation of the source Amphidinium sp. This involves both small-scale laboratory cultures for strain maintenance and research, and larger-scale systems aimed at generating sufficient biomass for compound extraction.
In controlled laboratory settings, Amphidinium species are typically grown in small-volume containers. The process often begins with the isolation of a single cell, which is used to establish a clonal culture, first in 96-well plates and then scaled up to 50 mL or larger tissue culture flasks. plos.orge-algae.orge-algae.org These cultures are sustained with specialized nutrient-rich media, such as F/2, GSe, or f/2-Si medium, which provide the necessary salts, vitamins, and trace metals for growth. plos.orge-algae.org
For larger-scale production required for isolating significant quantities of this compound, more advanced systems like photobioreactors are employed. Research has demonstrated the successful cultivation of Amphidinium carterae in a pilot-scale (80 L) bubble column photobioreactor. mdpi.comresearchgate.net This system utilized multi-color LEDs for illumination and was operated in a fed-batch mode with a pulse feeding strategy, allowing for high-density culture and enhanced productivity. mdpi.comresearchgate.net Such scaled-up methodologies are critical for moving from laboratory discovery to viable biotechnological production of the compound. researchgate.net
Table 1: Examples of Culture Conditions for Amphidinium sp.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Source |
|---|---|---|---|---|
| Strain/Species | Amphidinium carterae | Amphidinium sp. | Amphidinium stirisquamtum | plos.orge-algae.orgawi.de |
| Temperature | 19°C | 24°C | 25°C | plos.orge-algae.orgawi.de |
| Light Intensity | Not specified | 70 µE m⁻² s⁻¹ | 90 µmol photons m⁻² s⁻¹ | e-algae.orgawi.de |
| Photoperiod | 12:12 h light:dark | 16:8 h light:dark | 12:12 h light:dark | plos.orge-algae.orgawi.de |
| Culture Medium | F/2 or GSe | Enriched natural seawater | f/2-Si | plos.orge-algae.orgawi.de |
| Vessel | 25 cm² tissue flasks | 70 mL plastic flasks | 96-well plates to 50 mL flasks | plos.orge-algae.orgawi.de |
Enhancing the yield of this compound requires the optimization of culture conditions to favor its biosynthesis. The production of polyketides in dinoflagellates is known to be strongly influenced by environmental factors such as nutrient availability and light intensity. mdpi.com The synthesis of these metabolites often occurs during the late phase of growth and can be triggered by nutrient stress. mdpi.com Specifically, studies on related Amphidinium species have shown that phosphorus limitation can significantly affect the expression of polyketide synthase genes, the enzymes responsible for building the carbon backbone of compounds like this compound. mdpi.com
A significant finding for production strategies is that certain bioactive compounds from Amphidinium, including this compound A, can be actively excreted by the cells into the surrounding culture medium. mdpi.commdpi.com In studies on A. carterae, the concentration of this compound A found in the cell-free supernatant was substantially higher than that reported in other strains where the compound was extracted solely from the cell biomass. mdpi.com This presents a major advantage for downstream processing, as it allows for the separation of the high-value compound from the biomass without requiring cell harvesting and disruption, potentially leading to a more efficient and continuous production process. mdpi.com
Extraction and Initial Chromatographic Fractionation Strategies for this compound Purification
Once the Amphidinium culture has reached the desired density and production phase, the process of isolating this compound begins. The strategy depends on whether the compound is harvested from the cells or the cell-free supernatant.
The general workflow involves an initial extraction followed by chromatographic fractionation to separate this compound from the complex mixture of other cellular components. researchgate.netnih.gov
Harvesting and Extraction : If targeting intracellular compounds, the microalgal cells are harvested from the culture medium by centrifugation. The resulting cell pellet is then extracted with an organic solvent, most commonly methanol (B129727) or a methanol/ethyl acetate (B1210297) mixture. researchgate.netnih.gov If targeting excreted compounds, the cell-free supernatant is used as the starting material, which can be lyophilized (freeze-dried) and then extracted with methanol. mdpi.com
Initial Chromatographic Fractionation : The crude methanol extract is concentrated and subjected to an initial purification step, often using solid-phase extraction (SPE). researchgate.net A common method involves using a reversed-phase cartridge, such as a C18 cartridge. nih.gov The extract is loaded onto the cartridge, and compounds are selectively eluted by washing with a gradient of solvents, typically decreasing in polarity (e.g., a stepwise methanol-in-water gradient). nih.gov This step effectively removes highly polar impurities like salts and separates the compounds based on their hydrophobicity, enriching the fraction that contains this compound.
Further Purification : The enriched fraction from SPE requires further purification, usually through multiple steps of High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov Reversed-phase HPLC with a C18 column is frequently used, employing different solvent systems (e.g., gradients of methanol, acetonitrile, and water) to achieve the final separation and yield pure this compound. mdpi.com
This multi-step process of extraction and chromatographic purification is essential to isolate this compound from the hundreds of other metabolites produced by the dinoflagellate.
Advanced Structural Elucidation and Stereochemical Determination of Lingshuiol
High-Resolution Spectroscopic Techniques for Definitive Lingshuiol Structure Determination
The definitive structure of this compound was established through the synergistic application of various high-resolution spectroscopic techniques. These methods provided crucial insights into its molecular framework, elemental composition, and the nature of its functional groups.
Advanced Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Connectivity and Proton Environments
The foundational framework of this compound's structure was pieced together using advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. vulcanchem.com These powerful, non-destructive techniques are instrumental in mapping the intricate network of proton and carbon atoms within the molecule.
Detailed analysis of various 2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), was essential. These experiments allowed for the unambiguous assignment of proton and carbon signals and established the connectivity between different parts of the molecule.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Segment of this compound
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) | HMBC Correlations (from H to C) | COSY Correlations |
| 1 | 3.80 (m) | 70.2 | C2, C3 | H2 |
| 2 | 4.10 (dd, 8.0, 3.0) | 75.5 | C1, C3, C4 | H1, H3 |
| 3 | 1.50 (m), 1.65 (m) | 35.8 | C2, C4, C5 | H2, H4 |
| 4 | 3.95 (dt, 9.0, 4.5) | 72.1 | C3, C5, C6 | H3, H5 |
| 5 | 5.40 (d, 9.0) | 128.9 | C4, C6, C7 | H4, H6 |
| 6 | 5.60 (dd, 9.0, 6.0) | 130.4 | C5, C7 | H5 |
This table is for illustrative purposes only and does not represent the actual experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) played a pivotal role in determining the precise elemental composition of this compound. dntb.gov.uanih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula, which is a critical first step in structural elucidation. nih.govawi.de
Furthermore, the analysis of fragmentation patterns in tandem mass spectrometry (MS/MS) experiments provides valuable information about the molecule's substructures. nih.gov The way the molecule breaks apart upon collision-induced dissociation can reveal the nature and sequence of its constituent parts. nih.govawi.de For large polyketides like this compound and its analogs, characteristic fragmentation patterns can help identify conserved structural motifs. nih.govawi.de
Table 2: Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Elemental Composition |
| [M+Na]⁺ | 1317.8540 | 1317.8531 | C₆₉H₁₂₂O₂₃Na |
| Fragment 1 | 903.5 | 903.5012 | C₄₈H₈₀O₁₅Na |
| Fragment 2 | 415.3 | 415.3478 | C₂₁H₄₂O₈Na |
This table is for illustrative purposes only and does not represent the actual experimental data for this compound.
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific bonds and functional groups by detecting their characteristic vibrational frequencies. cureffi.orgslideshare.net For a polyhydroxy compound like this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the numerous hydroxyl (-OH) groups. Absorptions in the C-O stretching region (around 1000-1200 cm⁻¹) would further support the polyol nature of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, which are parts of a molecule that absorb light in the UV or visible range. cureffi.orglibretexts.org In compounds like this compound, conjugated double bond systems give rise to characteristic absorption maxima (λmax). The position and intensity of these absorptions can provide evidence for the extent of conjugation within the molecule. cureffi.org
Stereochemical Assignment Methodologies for Complex Polyhydroxyl Structures
Determining the three-dimensional arrangement of atoms, or stereochemistry, in a complex and flexible molecule like this compound is a significant challenge. Specialized NMR techniques are employed to unravel the relative and absolute configurations of its numerous stereocenters.
J-Based Configurational Analysis (JBCA) for Relative Stereochemistry Elucidation
J-based configurational analysis (JBCA) is a powerful NMR method used to determine the relative stereochemistry of acyclic portions of a molecule. mdpi.comnih.govnih.gov This technique relies on the measurement of various homonuclear (³JHH) and heteronuclear (²JCH and ³JCH) coupling constants. nih.govnih.gov The magnitudes of these coupling constants are dependent on the dihedral angles between the coupled nuclei, allowing for the determination of their relative spatial orientation (syn or anti). nih.govnih.gov This method is particularly valuable for assigning the stereochemistry of contiguous or 1,3-skipped stereogenic centers often found in polyketide natural products. nih.gov The application of JBCA has been crucial in assigning the relative configurations of segments within similar complex polyols. mdpi.comnih.gov
Table 3: Illustrative J-Based Coupling Constants for Stereochemical Analysis
| Coupling Nuclei | Coupling Constant (Hz) | Inferred Dihedral Angle/Relationship |
| ³J(H1, H2) | 8.5 | anti |
| ²J(C1, H2) | -4.5 | gauche |
| ³J(C3, H1) | 1.2 | gauche |
| ³J(H3, H4) | 2.5 | gauche |
| ²J(C3, H4) | -1.0 | syn |
| ³J(C5, H3) | 7.0 | anti |
This table is for illustrative purposes only and does not represent the actual experimental data for this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Related Experiments for Proximity and Relative Stereochemistry
Table 4: Illustrative NOESY Correlations for this compound
| Proton 1 | Proton 2 | Inferred Proximity/Stereochemical Relationship |
| H-3 | H-5 | Axial-axial relationship in a ring system |
| H-7 | H-9 | Proximity due to folding of the carbon chain |
| H-11 | Me-14 | Spatial closeness of a proton and a methyl group |
This table is for illustrative purposes only and does not represent the actual experimental data for this compound.
Chiroptical Methods for Absolute Stereochemistry Determination
Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful, non-destructive techniques for assigning the absolute configuration of natural products. nih.govnumberanalytics.com Although specific studies detailing the application of these methods to this compound are not extensively reported in the surveyed literature, the principles are directly applicable to its structure.
The primary chiroptical techniques suitable for a molecule like this compound include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD): This technique is effective for molecules containing chromophores that absorb UV-Vis light. mdpi.com this compound possesses a conjugated triene system, which acts as a suitable chromophore for ECD analysis. doi.org The method involves comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations (typically using time-dependent density functional theory, or TD-DFT). mdpi.comuniv-amu.fr Because large, flexible molecules like this compound exist as a mixture of multiple conformations in solution, accurate calculations require a thorough conformational search. The calculated spectra for each low-energy conformer are then averaged, weighted by their Boltzmann population distribution, to produce a final theoretical spectrum for a given absolute configuration. spark904.nl A match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration. spark904.nl
Vibrational Circular Dichroism (VCD): VCD measures the circular dichroism in the infrared region, corresponding to vibrational transitions. nih.gov A key advantage of VCD is that all molecules with chiral centers are VCD-active, regardless of the presence of a UV chromophore. The approach is similar to ECD, where the experimental VCD spectrum is compared to a DFT-calculated spectrum for a chosen enantiomer to determine the absolute configuration. spark904.nlnih.gov This has become a routine and reliable method for the stereochemical analysis of complex natural products in solution. nih.gov
For both ECD and VCD, the process for determining the absolute configuration of this compound would follow these steps:
Sample Measurement: Obtain the experimental ECD and/or VCD spectrum of a purified, enantiomerically pure sample of this compound. univ-amu.fr
Computational Modeling: Perform a comprehensive conformational analysis for one enantiomer of the proposed structure of this compound.
Spectrum Calculation: For each significant low-energy conformer, calculate the corresponding ECD and/or VCD spectrum using quantum chemical methods. univ-amu.fr
Comparison: Generate a final, Boltzmann-averaged theoretical spectrum and compare it to the experimental spectrum. A direct correlation in the signs and relative intensities of the signals confirms the absolute configuration. spark904.nl
Chemical Derivatization and Degradation Strategies for Stereochemical Correlation
In conjunction with spectroscopic methods, chemical derivatization and degradation provide crucial information for determining the stereochemistry of complex acyclic and polycyclic systems like this compound. These methods correlate the unknown stereochemistry of the parent molecule to smaller fragments of known configuration.
Chemical Derivatization: This strategy is particularly useful for assigning the absolute configuration of stereogenic centers bearing hydroxyl groups. The Mosher's ester analysis is a classic example, where the alcohol is derivatized by reacting it with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov This reaction creates a mixture of diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for the (R)- and (S)-MTPA esters, the absolute configuration of the carbinol center can be deduced. For a large polyol like this compound, this would likely be performed on smaller, degraded fragments of the molecule. More recent methods use agents like phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME), which form diastereomeric derivatives that can be readily analyzed by LC-MS, reducing the need for extensive purification and NMR analysis. nih.govresearchgate.net
Chemical Degradation: For large and complex molecules, controlled chemical degradation can break the structure down into smaller, more manageable chiral fragments. The absolute configuration of these smaller pieces can then be determined through synthesis, comparison to known compounds, or further derivatization. Common degradation reactions include ozonolysis to cleave carbon-carbon double bonds. nih.gov The stereochemistry of the resulting fragments can be pieced together to reconstruct the absolute configuration of the original molecule. While the relative configuration of the tetrahydropyran (B127337) rings in this compound was established using NMR-based NOESY analysis, degradation could be used to confirm the absolute stereochemistry of these and other acyclic polyol sections. nih.govacs.org
Comparative Structural Analysis with Related Amphidinol Analogues and Congeners
This compound belongs to a large family of long-chain polyketides produced by dinoflagellates of the genus Amphidinium. mdpi.comnih.gov This family includes the amphidinols (AMs), luteophanols, and carteraols, which all share characteristic structural features, including a long, highly oxygenated linear carbon backbone, and typically one or more tetrahydropyran rings. mdpi.comdoi.orgawi.de
This compound A and B are considered close analogues of the luteophanols. mdpi.com Research has shown that this compound A possesses the same partial structure from C1 to C51 as luteophanol B, while this compound B shares a common C1-C41 segment with luteophanol A. liverpool.ac.uk This structural overlap highlights the modular nature of the polyketide synthase (PKS) biosynthetic pathways in these organisms.
A comparison with Amphidinol 2 (AM2), another well-studied analogue, reveals significant differences in bioactivity. Although both are toxic to hepatocytes, this compound exhibits a much stronger membrane permeabilizing activity, with an IC₅₀ value of 0.21 µM compared to 6.4 µM for AM2. nih.gov This suggests that subtle variations in the polyol chain and stereochemistry can have a profound impact on how these molecules interact with and disrupt cell membranes.
The table below provides a comparative overview of this compound and selected analogues.
| Feature | This compound A | Amphidinol 2 (AM2) | Luteophanol D | Carteraol E |
| Organism Source | Amphidinium sp. mdpi.com | Amphidinium sp. nih.gov | Amphidinium sp. mdpi.com | Epiphytes on seaweed mdpi.com |
| Carbon Chain Length | C67 liverpool.ac.uk | C67 nih.gov | C66 mdpi.com | C69 mdpi.com |
| Molecular Formula | C67H118O24 liverpool.ac.uk | C67H118O24 nih.gov | C66H114O25 mdpi.com | Not explicitly stated, C69 compound mdpi.com |
| Key Structural Moieties | Polyol chain, two tetrahydropyran rings mdpi.com | Polyol chain, two tetrahydropyran rings, polyene chain nih.gov | Polyol chain, two tetrahydropyran rings, 23 hydroxyls, exo-methylene mdpi.com | C69 polyol, structurally related to amphezonol mdpi.com |
| Sulfate Group | Absent | Absent | Absent | Not specified |
Chemical Synthesis and Analog Development of Lingshuiol
Strategic Approaches to the Total Synthesis of Lingshuiol
The total synthesis of a complex natural product like this compound necessitates a carefully planned strategy, typically beginning with a retrosynthetic analysis to deconstruct the molecule into simpler, achievable starting materials.
Retrosynthetic Analysis of the this compound Polyketide Scaffold
A theoretical retrosynthetic analysis of this compound would likely involve disconnecting the long polyketide chain into several key fragments. This approach allows for a convergent synthesis, where different parts of the molecule are synthesized independently and then combined in the later stages. Key disconnections would likely be made at strategic positions to simplify the stereochemical challenges and to take advantage of known synthetic methodologies for creating polyol and polyketide structures.
Key Methodologies for Polyol and Polyketide Fragment Synthesis
The synthesis of the polyol and polyketide fragments of this compound would require a diverse toolkit of modern organic reactions. Methodologies such as the aldol (B89426) reaction, asymmetric allylation or crotylation, and substrate-controlled reductions would be crucial for constructing the carbon backbone and installing the numerous hydroxyl groups with the correct stereochemistry. Iterative processes, where a sequence of reactions is repeated to elongate the carbon chain while controlling the stereochemistry at each new center, would also be a likely strategy.
Stereoselective Construction of Chirality Centers within the this compound Framework
The primary challenge in synthesizing this compound lies in the precise control of its multiple chirality centers. The absolute and relative stereochemistry of these centers is critical for the molecule's biological activity. Strategies to achieve this would include the use of chiral auxiliaries, asymmetric catalysis (such as Sharpless asymmetric epoxidation or dihydroxylation), and substrate-controlled diastereoselective reactions. The careful orchestration of these techniques would be paramount to achieving the desired stereoisomer.
Partial Synthesis and this compound Analog Generation
In the absence of a total synthesis, the partial synthesis of specific fragments of this compound could provide valuable insights into its structure-activity relationship.
Synthesis of Specific Fragments and Substructures of this compound
The synthesis of smaller, defined fragments of the this compound molecule would be a more immediately achievable goal. These fragments could serve as standards for structural confirmation and as building blocks for future total synthesis efforts. Furthermore, the biological evaluation of these substructures could help to identify the key pharmacophoric elements responsible for this compound's cytotoxicity.
Design and Preparation of this compound Derivatives and Analogs for Mechanistic Probes
Once synthetic access to this compound or its key fragments is established, the design and preparation of derivatives and analogs would be a critical next step. By systematically modifying different parts of the molecule—for example, by altering the length of the carbon chain, changing the oxidation state of the hydroxyl groups, or introducing different functional groups—researchers could probe the molecular mechanism of its cytotoxic action. These analogs would be invaluable tools for identifying the cellular targets of this compound and for developing new compounds with improved therapeutic properties.
As of now, the synthesis of this compound remains an open and challenging target for the synthetic chemistry community. The development of a successful synthetic route would not only provide access to this potent natural product for further biological investigation but also drive the innovation of new synthetic methods for the construction of complex polyketides.
Analysis of this compound's Molecular Interactions Through Synthetic Modifications Remains a Nascent Field
This compound, a polyhydroxy compound isolated from the marine dinoflagellate Amphidinium sp., has demonstrated potent cytotoxic and membrane-permeabilizing activities. Despite its promising biological profile, the exploration of its chemical synthesis and the development of analogs to probe structure-activity relationships (SAR) are not extensively documented in publicly available scientific literature. Consequently, a detailed analysis of its molecular interactions driven by synthetic modifications is currently limited.
Initial studies have highlighted the significant biological potential of this compound. A comparative study of its cytotoxicity against primary rat hepatocytes revealed a potent effect, with a reported IC50 value of 0.21 μM. This was notably more potent than the related compound, Amphidinol 2, which exhibited an IC50 of 6.4 μM in the same study. The mechanism of this cytotoxicity is believed to be linked to its ability to permeabilize cell membranes, leading to rapid mitochondrial swelling and calcium leakage.
However, the current body of research does not provide detailed insights into the specific structural motifs of the this compound molecule responsible for these potent biological effects. Structure-activity relationship studies, which would typically involve the systematic synthesis of analogs with modifications to different parts of the molecule, have not been reported. Such studies are crucial for identifying the pharmacophore—the essential features of the molecule required for its biological activity—and for understanding how modifications to its structure could enhance potency or selectivity.
Without synthetic access to this compound and its derivatives, the analysis of its molecular interactions remains speculative and is primarily based on its observed biological effects. The development of a total synthesis of this compound would be a critical first step. This would not only confirm its absolute stereochemistry but also provide a platform for the generation of a library of analogs.
Through the targeted modification of key functional groups—such as the hydroxyl groups, the carbon chain length, and the stereocenters—researchers could begin to unravel the intricate details of how this compound interacts with its biological targets. For instance, esterification or etherification of the hydroxyl groups could elucidate their role in hydrogen bonding interactions. Modifications to the length and saturation of the carbon backbone could provide insights into the importance of lipophilicity for membrane insertion and permeabilization.
The generation of such a focused library of synthetic analogs would enable comprehensive SAR studies. By systematically correlating the structural changes in these analogs with their biological activity, a detailed map of the molecular requirements for this compound's potent cytotoxicity could be constructed. This would involve a battery of in vitro assays to measure cytotoxicity, membrane permeabilization, and effects on mitochondrial function.
Furthermore, advanced analytical techniques such as NMR spectroscopy and computational modeling could be employed to study the conformational properties of this compound and its analogs and to model their interactions with lipid bilayers. These studies would provide a more dynamic and detailed picture of the molecular interactions at play.
Data on this compound and Related Compounds
| Compound | IC50 (μM) against primary rat hepatocytes |
| This compound | 0.21 |
| Amphidinol 2 | 6.4 |
Biosynthetic Pathways and Genetic Insights into Lingshuiol Production
Elucidation of the Polyketide Biosynthetic Pathway of Lingshuiol
The biosynthesis of this compound follows a polyketide pathway, a process analogous to fatty acid synthesis, where simple carboxylic acid units are sequentially condensed to build a long carbon chain. mdpi.com This process is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org Research into this compound and its structural relatives, the amphidinols, has uncovered a unique combination of precursor units and enzymatic modifications that define this specific class of natural products. nih.govnih.gov
The assembly of the this compound carbon skeleton begins with a "starter unit" and is elongated by multiple "extender units." For a long time, the identity of the starter unit for the amphidinol family of polyketides was unresolved, as it was not labeled by acetate (B1210297), the most common precursor in polyketide synthesis. nih.gov
Recent biosynthetic studies on amphidinols, which share significant structural and biosynthetic similarities with this compound, have provided a breakthrough. nih.govnih.gov It has been unambiguously demonstrated that glycolate (B3277807) serves as the primary starter unit for this class of molecules. nih.gov This was a significant finding, distinguishing this pathway from many other known polyketide syntheses. mdpi.com
The elongation of the polyketide chain is primarily accomplished through the incorporation of acetate as the extender unit. mdpi.com However, the pattern of acetate incorporation in dinoflagellate-derived polyketides like this compound is often irregular. nih.gov Isotope labeling experiments have revealed frequent instances where the carboxyl carbon (C1) of an acetate unit is cleaved or deleted, leading to unusual structural motifs within the carbon backbone. nih.govresearchgate.net
Table 1: Precursor Units in the Biosynthesis of this compound and Related Polyketides
| Biosynthetic Role | Precursor Molecule | Source |
|---|---|---|
| Starter Unit | Glycolate | nih.gov |
| Extender Unit | Acetate | mdpi.comnih.gov |
The biosynthesis of complex polyketides like this compound is orchestrated by Type I Polyketide Synthases (PKSs). mdpi.comwikipedia.org These are massive, modular enzymes where each module is responsible for one cycle of chain elongation and contains several catalytic domains. wikipedia.org
The minimal PKS module consists of three core domains:
Acyltransferase (AT): This domain selects the appropriate extender unit (typically malonyl-CoA derived from acetate) and loads it onto the Acyl Carrier Protein. wikipedia.orgbiorxiv.org
Acyl Carrier Protein (ACP): This domain holds the growing polyketide chain via a thioester linkage. wikipedia.org
Ketosynthase (KS): This domain catalyzes the key carbon-carbon bond-forming reaction, a Claisen condensation, which extends the polyketide chain by two carbons. wikipedia.org
Beyond the core domains, PKS modules can contain a variety of modifying domains that alter the β-keto group formed after each condensation. These domains are responsible for the vast structural diversity of polyketides. Although the specific PKS domains for this compound have not been individually characterized, based on its structure and the study of related polyketides, the process likely involves:
Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.
Dehydratase (DH): Eliminates water to form a double bond.
Enoylreductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
The complex pattern of hydroxyl groups along the this compound chain is a direct result of the selective action of these modifying domains within different modules of the PKS enzyme. mdpi.com Furthermore, unusual enzymatic activities, such as those responsible for carbon deletion, are a hallmark of dinoflagellate PKS pathways. nih.gov
Stable Isotope Labeling Studies for Precursor Incorporation into this compound
Stable isotope labeling is a powerful technique used to trace the metabolic fate of precursor molecules into a final natural product. ckisotopes.comnih.gov In this method, microorganisms are cultured in media enriched with compounds containing heavy isotopes (e.g., ¹³C). The resulting labeled product is then analyzed by mass spectrometry or NMR to determine the precise location of the isotopes, thereby mapping its biosynthetic origin. nih.govcreative-proteomics.com
While direct labeling studies on this compound itself are not extensively published, a wealth of information has been derived from experiments on closely related amphidinols. nih.govnih.govresearchgate.net These studies have been crucial for understanding the biosynthesis of the entire class of compounds.
Key findings from stable isotope labeling studies on related amphidinols include:
Glycolate Incorporation: Feeding experiments using [1-¹³C]-glycolate confirmed its role as the starter unit for the polyketide chain. nih.gov
Acetate Incorporation: The use of [1-¹³C], [2-¹³C], and [1,2-¹³C₂] labeled acetate has demonstrated that the remainder of the carbon skeleton is derived from acetate. nih.gov These experiments also revealed the complex patterns of acetate C1 deletions and the formation of pendent methyl groups from the methyl carbon (C2) of acetate, a rare event in polyketide biosynthesis. mdpi.comnih.gov
The insights from these studies on amphidinols provide the current biosynthetic map for this compound, as shown in the table below summarizing precursor origins for this family of polyketides.
Table 2: Summary of Isotope Labeling Findings for the Amphidinol/Lingshuiol Polyketide Family
| Labeled Precursor | Observation | Implication | Source |
|---|---|---|---|
| [1-¹³C]-Glycolate | Enrichment at the start of the polyketide chain. | Confirms glycolate as the starter unit. | nih.gov |
| [1,2-¹³C₂]-Acetate | Incorporation of intact two-carbon units. | Confirms acetate as the primary extender unit. | nih.gov |
| [1-¹³C]-Acetate | Lack of labeling at certain positions. | Indicates cleavage and loss of the carboxyl carbon from acetate units. | nih.govresearchgate.net |
Genetic and Genomic Approaches to this compound Biosynthesis
While labeling studies have illuminated the precursors, understanding the enzymatic machinery requires identifying and characterizing the genes responsible for this compound production. However, studying dinoflagellate genetics is notoriously challenging due to their massive and complex genomes. nih.gov
In bacteria and fungi, genes for secondary metabolite biosynthesis are typically organized into physically co-located biosynthetic gene clusters (BGCs). nih.gov Identifying these clusters is a key step in linking a molecule to its genetic blueprint. Tools like antiSMASH are often used for this purpose in microbial genomes. semanticscholar.orgnih.gov
Despite the difficulties, significant progress has been made in the producing organism, Amphidinium. Researchers have successfully identified a PKS gene cluster from an Amphidinium species. plos.org One study reported the isolation of a large genomic DNA clone of 36.4 kb that contains multiple open reading frames with high similarity to Type I PKS domains. plos.org
Table 3: PKS Domains Identified in a Gene Cluster from Amphidinium sp.
| Abbreviation | Domain Name | Putative Function in Polyketide Synthesis | Source |
|---|---|---|---|
| KS | Ketosynthase | Carbon-carbon bond formation (chain extension) | plos.org |
| AT | Acyltransferase | Selection and loading of extender units | plos.org |
| DH | Dehydratase | Removal of a water molecule to form a double bond | plos.org |
| KR | Ketoreductase | Reduction of a keto group to a hydroxyl group | plos.org |
| ACP | Acyl Carrier Protein | Carries the growing polyketide chain | plos.org |
The identification of this cluster is the first crucial step toward understanding the genetic basis of this compound and amphidinol biosynthesis. plos.org It confirms that Amphidinium possesses the necessary PKS machinery, organized in a manner reminiscent of other polyketide producers. nih.govplos.org
Identifying a gene cluster is only the beginning. The next step is functional genomics—determining the precise role of each gene and the enzyme it encodes. researchgate.netnih.gov This involves techniques like gene knockout or heterologous expression, where genes from the BGC are expressed in a different, more genetically tractable host organism to study the function of the individual enzymes. nih.gov
To date, there have been no reports on the functional characterization of the specific PKS enzymes involved in this compound biosynthesis. nih.gov This remains a significant hurdle in the field, primarily due to the challenges of genetic manipulation in dinoflagellates.
Future research will likely focus on:
Heterologous Expression: Expressing the identified Amphidinium PKS genes in a model host like E. coli or yeast to produce and characterize enzyme products. nih.gov
In Vitro Reconstitution: Purifying the PKS enzymes and reconstituting the biosynthetic pathway in a test tube to study each reaction step in a controlled manner.
These approaches will be essential to fully dissect the complex enzymatic choreography—from the unique glycolate starter unit selection to the unusual carbon deletion events—that culminates in the synthesis of the this compound molecule.
Regulation of this compound Biosynthesis in Amphidinium sp.
The production of this compound and other polyketides in Amphidinium sp. is not static; it is a dynamic process influenced by a variety of regulatory factors. Understanding this regulation is key to comprehending the ecological roles of these compounds and for developing biotechnological strategies to enhance their production. mdpi.com The regulation of gene expression in dinoflagellates is known to be highly complex and can occur at multiple levels, from transcriptional control to post-transcriptional modifications. wisc.edupressbooks.pubmdpi.com
Environmental Factors: Research on related polyketides in Amphidinium demonstrates that environmental conditions play a crucial role in regulating biosynthesis. Factors that have been shown to influence the production of compounds like amphidinols include:
Light: In a study on Amphidinium carterae, exposure to blue LED light was found to increase the production of several amphidinol compounds. mdpi.com
Salinity: Hyposaline (low salinity) conditions have been observed to boost the synthesis of hemolytic compounds in A. carterae. mdpi.com
Nutrients: The availability of nutrients, such as the addition of sodium bicarbonate (NaHCO₃), can also positively affect the yield of polyketides. mdpi.comnih.gov
While these studies did not focus specifically on this compound, the conserved nature of biosynthetic regulation suggests that this compound production in Amphidinium sp. is likely responsive to similar environmental cues.
Genetic and Transcriptional Regulation: The genetic regulation of secondary metabolite production in dinoflagellates is an area of active investigation, complicated by their unique genomic features. wisc.eduifremer.fr These organisms have enormous genomes with permanently condensed chromosomes and a distinctive DNA packaging system. wisc.edu Gene expression can be controlled at the transcriptional level, where transcription factors regulate the binding of RNA polymerase to initiate the transcription of genes into mRNA. pressbooks.pubnih.gov
Furthermore, post-transcriptional regulation, which controls gene expression at the RNA level after transcription has occurred, is a significant factor. wikipedia.org This can involve processes like alternative splicing and modulating the stability and translation of mRNA transcripts. mdpi.comwikipedia.org In some dinoflagellates, the levels of key proteins are regulated at the translational level, with mRNA levels remaining constant while protein quantities fluctuate, indicating a sophisticated layer of post-transcriptional control. mdpi.com Identifying the specific transcription factors and regulatory RNA elements that govern the expression of this compound biosynthetic genes is a critical future step. nih.gov Advances in molecular biology, including genome-wide approaches, are expected to eventually unravel these complex regulatory networks. nih.gov
Molecular and Cellular Interaction Mechanisms of Lingshuiol
Investigations into Molecular Targets and Lingshuiol Binding Interactions
The precise molecular targets of this compound within the cell remain largely undefined. nih.gov However, research into its interaction with cellular membranes has provided significant insights into its mode of action.
Protein-Lingshuiol Binding Studies and Receptor Identification
To date, specific protein receptors or direct, high-affinity binding partners for this compound have not been definitively identified. Research into the broader class of amphidinols, to which this compound is structurally related, has suggested an affinity for the transmembrane protein glycophorin A. However, direct binding studies of this compound with specific proteins are not yet available in the public domain. The investigation into its direct molecular interactions is an ongoing area of research, with its ChEMBL identifier, ChEMBL267989, facilitating its study within medicinal chemistry and drug discovery databases. mdpi.com
Membrane Interaction Mechanisms, including Cholesterol-Dependent Permeabilization
The primary mechanism of this compound's bioactivity appears to be its profound effect on cellular membranes. Studies have demonstrated that this compound possesses potent membrane-permeabilizing activities, which are believed to be the main driver of its cytotoxic effects. nih.gov This capability to disrupt membrane integrity is a key feature of its mechanism of action.
While not explicitly detailed for this compound itself, the membrane-disrupting properties of the closely related amphidinols have been shown to be dependent on the presence of sterols, such as cholesterol, within the lipid bilayer. researchgate.net This sterol-dependent interaction is thought to facilitate the insertion of the polyketide molecules into the membrane, leading to the formation of pores or other structural disruptions that compromise the membrane's barrier function. researchgate.net The hairpin-like conformation adopted by the two tetrahydropyran (B127337) rings, a common structural feature in this class of compounds, is thought to be crucial for this membrane insertion. researchgate.net Given the structural similarities, it is plausible that this compound's membrane interactions are also influenced by membrane cholesterol content.
Elucidation of Cellular Pathways Modulated by this compound
The membrane-disrupting effects of this compound trigger a cascade of cellular events, ultimately leading to cell death. The specific signaling pathways and the full extent of its impact on subcellular organelles are areas of active investigation.
Analysis of Cellular Signaling Cascades Perturbed by this compound
The profound membrane damage caused by this compound inevitably perturbs multiple cellular signaling cascades. While the specific upstream signaling pathways directly initiated by this compound binding are yet to be elucidated, the downstream consequences of membrane permeabilization point towards the activation of cell death pathways. The significant cytotoxicity observed in various cell lines suggests the induction of apoptosis or other forms of programmed cell death. nih.gov The disruption of ion gradients and the influx of molecules like Sytox green are direct evidence of compromised plasma membrane integrity, a critical event that can trigger cell death signaling. nih.gov
Comparative Mechanistic Studies with Other Polyhydroxylated Polyketides
Comparing the mechanism of this compound with other well-characterized polyhydroxylated polyketides provides valuable context for understanding its unique properties.
A direct comparative study between this compound and Amphidinol 2 (AM2) revealed that this compound exhibits significantly more potent cytotoxic and membrane-permeabilizing activities. nih.gov In primary rat hepatocytes, this compound showed an IC₅₀ value of 0.21 µM, whereas AM2 had an IC₅₀ of 6.4 µM. nih.gov Sytox green assays further confirmed that this compound's ability to permeabilize cell membranes is much stronger than that of AM2. nih.gov
When compared to other classes of polyhydroxylated polyketides like amphotericin B, a key difference in mechanism emerges. Amphotericin B's antifungal action is primarily due to its specific binding to ergosterol, a major sterol in fungal cell membranes, leading to the formation of ion channels. nih.govnih.gov While this compound's action may also involve membrane sterols, its potent and rapid permeabilization of mammalian cell membranes, which contain cholesterol, suggests a more direct and less selective membrane-disrupting mechanism compared to the ergosterol-specific action of amphotericin B. This broader activity against mammalian cells is consistent with its observed cytotoxicity.
Advanced Analytical Methodologies for Lingshuiol Research
Development of Hyphenated Techniques for Lingshuiol Detection and Quantification
The structural complexity and low abundance of this compound in its natural source require highly sensitive and specific analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools in this regard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Identification and Relative Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound and its analogues. acs.org This method provides high sensitivity and structural information, making it ideal for identifying these compounds in complex biological extracts.
In studies profiling polyketides from various Amphidinium strains, LC-MS/MS has been successfully employed to detect this compound A. The method typically involves reversed-phase liquid chromatography to separate the compounds, followed by electrospray ionization (ESI) in positive mode to generate ions. Tandem mass spectrometry (MS/MS) is then used to fragment the selected parent ions, producing a characteristic spectrum that acts as a structural fingerprint. For this compound A, a precursor ion ([M+Na]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, particularly the cleavage at specific positions like the α-position of the tetrahydropyran (B127337) ring, provides confirmation of the compound's identity within a sample. elementlabsolutions.com
Table 1: LC-MS/MS Data for the Identification of this compound A
| Parameter | Value | Reference |
|---|---|---|
| Compound | This compound A (LS-A) | elementlabsolutions.com |
| Ionization Mode | Positive ESI | elementlabsolutions.com |
| Precursor Ion (m/z) | 1295 | elementlabsolutions.com |
| Retention Time (tR) | 2.58 min | elementlabsolutions.com |
| Primary Fragment | Resulting from C1/C1' cleavage at the α-position of the tetrahydropyran ring B | elementlabsolutions.com |
| Source Organism / Strain | Amphidinium sp. (strain ACRN02) | elementlabsolutions.com |
This LC-MS/MS based workflow facilitates the rapid screening of Amphidinium extracts for the presence of this compound and enables relative quantification, which is crucial for comparing toxin profiles across different strains or culture conditions. awi.de
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is fundamental not only for the initial separation of this compound from crude extracts but also for assessing the purity of the isolated compound. mtoz-biolabs.com Given the complexity of the natural product extract, multi-step purification is often required. Following initial fractionation, reversed-phase HPLC is a powerful tool for final purification.
For purity assessment, an HPLC system equipped with a suitable detector is essential. While this compound lacks a strong, distinctive chromophore across its entire structure, it does possess a conjugated diene system, which allows for detection using a UV-Vis or Photodiode Array (PDA) detector at approximately 232 nm. nih.gov A PDA detector is particularly advantageous as it provides spectral information, helping to confirm that a chromatographic peak corresponds to a single compound and is not co-eluting with impurities. For compounds like this compound that are non-volatile and lack a universal chromophore, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be employed for purity analysis, as they respond to any non-volatile analyte. elementlabsolutions.commtoz-biolabs.com The purity of the final sample is determined by integrating the peak area of this compound relative to the total area of all detected peaks in the chromatogram. researchgate.netiaea.org
Advanced Sample Preparation and Enrichment Strategies for this compound Analysis
The effective analysis of this compound is highly dependent on the initial sample preparation and enrichment, which aim to isolate the compound from the complex matrix of the dinoflagellate cells and culture medium. The process begins with the large-scale cultivation of the Amphidinium sp. strain.
A typical enrichment strategy involves the following steps:
Extraction: The harvested cell biomass or the culture medium is extracted with an organic solvent, such as methanol (B129727) or a chloroform/methanol mixture, to solubilize the polyketides. acs.org
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning. For instance, a partition between n-butanol and water is often used to separate the highly hydroxylated compounds like this compound into the n-butanol phase, removing more polar impurities. nih.gov
Preliminary Chromatography: The enriched butanol fraction is often passed through a gel filtration column, such as Sephadex LH-20, to separate compounds based on size and polarity, further reducing the complexity of the mixture. nih.gov
Final Purification: The final step involves preparative or semi-preparative HPLC, typically on a reversed-phase column, to isolate this compound to a high degree of purity suitable for structural elucidation and bioassays. acs.org
This multi-step process is crucial for enriching this compound from the low concentrations present in the source organism, enabling detailed structural and functional studies. nih.gov
Chemo- and Bio-Assay Development for Investigating this compound-Related Molecular Activities
Investigating the biological effects of this compound requires the development of specific bioassays. Research has shown that this compound exhibits potent cytotoxic activity, and cell-based assays are the primary method for quantifying this effect. mdpi.com
Standard in vitro cytotoxicity assays are used, wherein cancer cell lines are exposed to varying concentrations of the purified compound. nih.govmedtechbcn.com The viability of the cells is measured after a set incubation period (e.g., 24-72 hours). nih.gov Common methods for assessing cell viability include colorimetric assays like the MTT or WST assay, or fluorescence-based assays that measure membrane integrity or metabolic activity. medtechbcn.comyoutube.com The results are used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to inhibit the growth of 50% of the cell population. This compound has demonstrated significant activity against human lung carcinoma (A549) and human leukemia (HL-60) cells at sub-micromolar concentrations.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| A549 | Human Lung Carcinoma | 0.21 | mdpi.com |
| HL-60 | Human Promyelocytic Leukemia | 0.23 | mdpi.com |
Beyond cytotoxicity, assays to investigate membrane-disrupting properties, a known activity for the broader amphidinol family, are also relevant for this compound. nih.gov These assays could include hemolysis assays (measuring red blood cell lysis) or artificial membrane permeability assays to further characterize its molecular mechanism of action.
Metabolomics Approaches in this compound Profiling from Biological Sources
Metabolomics, particularly using untargeted LC-MS analysis, has emerged as a powerful strategy for profiling polyketide production in dinoflagellates like Amphidinium. acs.orgfrontiersin.org This approach allows for a comprehensive snapshot of the small molecules, including this compound and its congeners, present in a biological sample.
By applying untargeted LC-HRMS/MS (High-Resolution Tandem Mass Spectrometry) to extracts from different Amphidinium strains, researchers can map the chemical diversity of these organisms. acs.orgresearchgate.net The workflow involves acquiring high-resolution mass spectra and fragmentation data for thousands of features in the sample. This data can then be used to create molecular networks, where compounds with similar fragmentation patterns (and thus similar chemical structures) are clustered together. acs.org
This metabolomics strategy is highly effective for:
Dereplication: Quickly identifying known compounds like this compound A in new strains, avoiding its re-isolation.
Discovery of Analogues: Identifying new, previously uncharacterized this compound-related compounds that appear in the same molecular network.
Comparative Profiling: Comparing the metabolic profiles of different strains or cultures grown under varied conditions to understand the factors influencing this compound production. researchgate.net
This approach has successfully confirmed the presence of this compound A in specific Amphidinium strains and has been instrumental in discovering a wide array of other related polyketides, highlighting the vast chemical potential of this dinoflagellate genus. acs.orgelementlabsolutions.com
Computational and Theoretical Chemistry Studies of Lingshuiol
Conformational Analysis and Molecular Modeling of Lingshuiol Structures
The large size and high flexibility of this compound, owing to its numerous single bonds, result in a vast conformational space. Understanding the preferred three-dimensional arrangements of the molecule is crucial, as conformation dictates its biological activity. Computational chemistry and molecular modeling are essential for navigating this complexity. numberanalytics.com
Initial structural elucidation efforts combined spectroscopic data with computational approaches. While techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) were instrumental in establishing the relative configuration of the stereogenic centers within the tetrahydropyran (B127337) rings, molecular modeling was employed to clarify the structure of associated sugar moieties. Further studies have suggested that this compound and related polyketides adopt a hairpin-like conformation, a feature believed to be critical for their ability to disrupt cell membranes.
Ab initio methods, which are based on first principles of quantum mechanics without the use of experimental parameters, have been utilized to analyze the conformation of complex ring systems within related natural products, demonstrating the power of these techniques for high-accuracy structural analysis. For a molecule as complex as this compound, a combination of molecular mechanics (MM) for initial broad conformational searches and quantum mechanics (QM) for refining the energies of the most stable conformers represents a typical workflow. numberanalytics.com
Table 1: Computational Methods in Conformational Analysis of this compound and Related Polyketides
| Method | Application | Purpose |
| Molecular Mechanics (MM) | Broad conformational search | Efficiently explore the vast conformational landscape to identify low-energy structures. |
| Ab Initio Methods | Analysis of ring systems | Provide high-accuracy calculations for specific, complex structural elements. |
| Molecular Modeling | Elucidation of moieties | Assist in determining the structure of appended molecular groups (e.g., sugars). |
| NOESY Data Integration | Structural refinement | Combine experimental data with computational models to validate and refine the relative stereochemistry. |
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Structure Verification
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for accurately predicting the properties of molecules, including NMR chemical shifts. numberanalytics.comnih.govnih.gov This predictive capability is particularly valuable for large, stereochemically rich molecules like this compound, where experimental data can be ambiguous. By calculating the NMR spectra for all possible diastereomers of a proposed structure and comparing them to the experimental spectrum, researchers can determine the correct relative and absolute configuration with a high degree of confidence. rsc.org
The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework for these predictions. mdpi.com The process involves:
Generating all possible stereoisomers of the this compound structure.
Performing a conformational search for each isomer to find the most stable, low-energy conformers.
Calculating the NMR shielding tensors for these conformers using DFT (e.g., at the B3LYP/cc-pVDZ level of theory). rsc.org
Averaging the calculated shieldings, weighted by the Boltzmann population of each conformer.
Comparing the predicted chemical shifts with the experimental values, often using statistical methods like the DP4+ probability analysis, to identify the correct structure.
This synergy between experimental NMR and DFT calculations provides a robust pathway for verifying the complex architecture of marine natural products. mdpi.com
Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Dynamics
While the precise cellular targets of this compound are not fully elucidated, its potent cytotoxicity suggests specific interactions with biological macromolecules. Molecular Dynamics (MD) simulations offer a computational microscope to visualize and understand these interactions over time. mdpi.comyoutube.com MD simulations model the movement of every atom in a system—the ligand (this compound), its potential protein target, and surrounding solvent—by solving Newton's equations of motion. nih.gov
In the context of this compound, MD simulations can be used to:
Validate Docking Poses: After computationally "docking" this compound into a potential protein binding site, MD simulations can assess the stability of this predicted interaction. A stable pose over tens to hundreds of nanoseconds lends confidence to the predicted binding mode. frontiersin.orgplos.org
Explore Conformational Changes: MD can reveal how this compound and its target protein adapt to each other upon binding, a process known as "induced fit." It can also uncover how the binding of this compound might trigger larger conformational changes in the protein that lead to modulation of its function. nih.gov
Calculate Binding Free Energy: Advanced MD techniques, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding affinity between this compound and its target, helping to prioritize the most likely biological partners. plos.org
Although specific MD studies focused solely on this compound are not widely reported, this methodology is standard in drug discovery and has been applied to numerous other marine natural products to explore their mechanisms of action. mdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors and Biological Interactions
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry and toxicology, aiming to build mathematical models that correlate the chemical structure of a compound with its biological activity. For a series of related compounds like this compound and its analogues, QSAR can provide valuable insights into which structural features are essential for its potent cytotoxicity.
The general workflow for a QSAR study on this compound would involve:
Data Collection: Assembling a dataset of this compound analogues (natural or synthetic) with their corresponding measured cytotoxic activity (e.g., IC₅₀ values).
Descriptor Calculation: For each molecule in the dataset, calculating a wide range of "molecular descriptors." These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).
Model Building: Using statistical methods or machine learning algorithms to build a mathematical equation that links the descriptors to the observed biological activity.
Model Validation: Rigorously testing the model's predictive power on an external set of compounds not used in the model-building process.
Future Research Directions and Emerging Paradigms in Lingshuiol Studies
Exploration of Undiscovered Lingshuiol Analogues from Marine Sources
The Amphidinium genus is known to produce a diverse array of polyketides, including various amphidinols and related compounds like lingshuiols. awi.deawi.de While this compound and lingshuiols A and B have been identified from specific Amphidinium strains, the full spectrum of this compound analogues produced by different Amphidinium species and strains, particularly from underexplored marine environments, remains largely unknown. Future research should focus on comprehensive bioprospecting efforts utilizing advanced isolation and spectroscopic techniques to discover novel this compound analogues. awi.de Given the structural complexity and potential for variation within the amphidinol family, it is hypothesized that many more this compound variants with potentially unique bioactivities exist. awi.de Studies have shown that different Amphidinium strains can possess distinct amphidinol profiles, suggesting a rich source of undiscovered analogues. awi.deawi.de
Advanced Biosynthetic Engineering for Optimized this compound Production and Diversification
Understanding the biosynthetic pathways of marine polyketides like this compound is crucial for developing sustainable and scalable production methods. While stable isotope labeling experiments have provided some insights into the polyketide origins of related amphidinols, the specific enzymatic mechanisms involved in this compound biosynthesis are not yet fully elucidated. mdpi.comresearchgate.netnih.gov Future research should aim to identify the genes and enzymes responsible for this compound production in Amphidinium species. nih.gov This knowledge can then be applied in biosynthetic engineering approaches to optimize this compound yields in cultured dinoflagellates or heterologous expression systems. Furthermore, biosynthetic engineering could enable the generation of novel, non-natural this compound analogues with potentially enhanced or altered biological activities through targeted modification of the biosynthetic machinery. nih.gov The complexity of these super-carbon-chain compounds suggests that marine dinoflagellates utilize sophisticated biosynthetic strategies, offering opportunities for innovative engineering approaches. mdpi.com
Development of Novel and Efficient Synthetic Routes to Complex this compound Structures
The complex and highly oxygenated structure of this compound presents significant challenges for chemical synthesis. While synthetic studies have been instrumental in confirming the structures and absolute configurations of related amphidinols, efficient and scalable total synthesis routes for this compound itself are still an area for development. mdpi.comresearchgate.net Future research should focus on developing novel synthetic strategies that can overcome the challenges associated with constructing the long polyhydroxylated carbon chain and the specific stereochemical features of this compound. mdpi.comresearchgate.net Exploring new synthetic methodologies, protecting group strategies, and stereoselective reactions will be critical. researchgate.net The development of efficient synthetic routes would not only validate structural assignments but also provide access to sufficient quantities of this compound and its analogues for comprehensive biological evaluation and potentially enable the synthesis of designed, simplified analogues for structure-activity relationship studies. researchgate.net
Integration of Multi-Omics Technologies in this compound Research (e.g., Genomics, Proteomics, Metabolomics)
A comprehensive understanding of this compound production and its biological roles will benefit significantly from the integration of multi-omics technologies. dntb.gov.uapluto.biostandardbio.com Genomics can provide insights into the genetic potential of Amphidinium species for producing this compound and related compounds, including identifying gene clusters involved in polyketide biosynthesis. nih.govmdpi.com Transcriptomics can reveal the genes that are actively expressed during this compound production under different environmental conditions. pluto.biostandardbio.com Proteomics can identify the enzymes and proteins involved in the biosynthetic pathway and cellular responses to this compound production. pluto.biostandardbio.com Metabolomics can provide a broader picture of the metabolic state of the organism and the diversity of secondary metabolites produced, including various this compound analogues. pluto.biomedrxiv.org Integrating these data layers through bioinformatics and systems biology approaches will provide a holistic view of this compound biology, from gene to metabolite, and can help identify factors influencing its production and potential ecological functions. dntb.gov.uapluto.biostandardbio.com
Q & A
Basic Research Questions
Q. What are the established methods for structural elucidation of Lingshuiol, and how can discrepancies in configuration determination be addressed?
- Methodological Answer : this compound’s linear carbon chain and hydroxyl groups are typically characterized via 2D NMR spectroscopy and mass spectrometry. However, unresolved absolute configurations require comparative analysis using computational modeling (e.g., density functional theory) and circular dichroism (CD) spectroscopy. Discrepancies between spectral data and predicted models should be addressed through iterative refinement of synthetic analogs and cross-validation with X-ray crystallography when feasible .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity against cancer cell lines?
- Methodological Answer : Standardize cytotoxicity assays (e.g., MTT or CCK-8) using A549 (lung adenocarcinoma) and HL-60 (leukemia) cell lines, as prior studies report IC50 values of 0.21–0.23 µmol/L . Include positive controls (e.g., cisplatin) and normalize cell viability against solvent-only groups. Optimize exposure durations (24–72 hours) and concentrations (0.1–10 µmol/L) to capture dose-response curves. Replicate experiments ≥3 times to account for inter-assay variability .
Q. What strategies optimize the isolation yield of this compound from natural sources for pharmacological studies?
- Methodological Answer : Employ bioactivity-guided fractionation using high-performance liquid chromatography (HPLC) paired with UV/Vis detection (λ = 220–280 nm). Solvent systems (e.g., methanol-water gradients) should balance polarity and solubility. Monitor fractions via LC-MS for molecular ion peaks ([M+H]+) matching this compound’s theoretical mass. Scale-up requires orthogonal purification steps (e.g., size-exclusion chromatography) to minimize co-eluting polyhydroxylpolyenes, which may interfere with bioactivity .
Advanced Research Questions
Q. What mechanisms underlie this compound’s selective cytotoxicity, and how can transcriptomic profiling validate these pathways?
- Methodological Answer : Hypothesize mechanisms (e.g., apoptosis induction via caspase-3 activation or mitochondrial membrane disruption) and validate via RNA-seq. Compare treated vs. untreated A549/HL-60 cells, focusing on differentially expressed genes (DEGs) in apoptosis (e.g., BAX, BCL-2) or cell cycle arrest pathways (e.g., p21). Use pathway enrichment tools (e.g., DAVID, KEGG) to identify dominant networks. Confirm protein-level changes via western blotting .
Q. How do researchers reconcile contradictory data on this compound’s efficacy across different cancer models?
- Methodological Answer : Perform meta-analysis of cytotoxicity data across cell lines, stratifying by tissue origin (e.g., epithelial vs. hematopoietic). Assess confounding variables: cell line heterogeneity, assay protocols, and batch effects. Use sensitivity analysis to quantify robustness of IC50 disparities. For in vivo contradictions, evaluate pharmacokinetic factors (e.g., bioavailability in xenograft models) or tumor microenvironment interactions .
Q. What in silico approaches predict this compound’s molecular targets, and how do docking studies correlate with experimental IC50 values?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to screen this compound against kinases (e.g., EGFR, AKT1) or apoptosis regulators (e.g., BCL-2 family proteins). Prioritize targets with binding energies ≤ −8 kcal/mol and hydrogen-bonding interactions with hydroxyl groups. Validate predictions via enzymatic inhibition assays (e.g., kinase activity). Corrogate docking scores with experimental IC50 using Spearman’s rank correlation to identify structure-activity relationships .
Data Presentation Guidelines
- Tables : Include comparative IC50 values across cell lines, annotated with assay conditions (e.g., Table 1: In vitro cytotoxicity of this compound).
- Figures : Use dose-response curves for cytotoxicity and heatmaps for transcriptomic DEGs. Ensure axis labels specify units (e.g., µmol/L, log2 fold-change) .
- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific formatting (e.g., Acta Pharmacologica Sinica’s NMR data reporting standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
